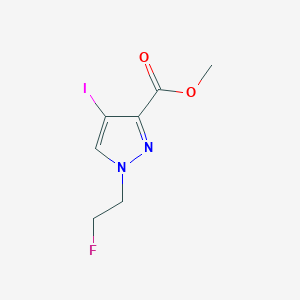

methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate

CAS No.: 1429418-23-4

Cat. No.: VC4321374

Molecular Formula: C7H8FIN2O2

Molecular Weight: 298.056

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429418-23-4 |

|---|---|

| Molecular Formula | C7H8FIN2O2 |

| Molecular Weight | 298.056 |

| IUPAC Name | methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3 |

| Standard InChI Key | BEQACODTURPHCK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C=C1I)CCF |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate, reflects its substitution pattern:

-

A pyrazole ring substituted at position 1 with a 2-fluoroethyl group.

-

An iodine atom at position 4.

Its SMILES notation (COC(=O)C1=NN(C=C1I)CCF) and InChI key (BEQACODTURPHCK-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 298.05 g/mol | |

| Boiling Point | 325.9 ± 32.0 °C | |

| Density | 1.9 ± 0.1 g/cm³ | |

| Canonical SMILES | COC(=O)C1=NN(C=C1I)CCF |

Synthesis and Chemical Reactivity

Regioselective Synthesis

The compound is synthesized via multi-step reactions, often starting with trichloromethyl enones and hydrazines . Key steps include:

-

Nucleophilic Attack: Arylhydrazines react with enones to form pyrazole intermediates.

-

Methanolysis: The trichloromethyl group is converted to a carboxyalkyl moiety .

-

Functionalization: Introduction of the 2-fluoroethyl group via alkylation or substitution.

Regioselectivity is influenced by the hydrazine’s protonation state. For example:

Table 2: Representative Reaction Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | CHCl₃, reflux, 2–3 h | 70–85 |

| Methanolysis | MeOH, reflux, 16 h | 68–91 |

| Purification | Column chromatography (hexanes/EtOAc) | >95% purity |

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

-

Ester Group: Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).

-

Iodo Substituent: Contributes to limited solubility in water .

-

Fluoroethyl Chain: Reduces crystallinity, favoring amorphous solid states .

Stability studies indicate decomposition above 150°C, with the iodine atom posing light sensitivity risks .

| Analog | Activity | Target |

|---|---|---|

| Celecoxib | COX-2 Inhibition | Anti-inflammatory |

| Mavacoxib | COX-2 Selectivity | Veterinary NSAID |

| 4-Iodo-1H-pyrazoles | Antiproliferative | Cancer cells |

Analytical Characterization

Spectroscopic Data

Table 4: Predicted Collision Cross Sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 284.95308 | 145.2 |

| [M+Na]⁺ | 306.93502 | 147.3 |

Comparative Analysis with Structural Analogs

Impact of Substituents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume